molecular formula C8H14O3 B14389054 4-tert-Butyl-5-hydroxyoxolan-2-one CAS No. 89359-10-4

4-tert-Butyl-5-hydroxyoxolan-2-one

Cat. No.: B14389054
CAS No.: 89359-10-4
M. Wt: 158.19 g/mol
InChI Key: ZBJKUIZDGKOXID-UHFFFAOYSA-N
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Description

4-tert-Butyl-5-hydroxyoxolan-2-one is an organic compound with a unique structure that includes a tert-butyl group and a hydroxy group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-5-hydroxyoxolan-2-one typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl alcohol and a lactone precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the oxolanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxolanone ring can be reduced to form a diol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-tert-Butyl-5-hydroxyoxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The oxolanone ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxyoxolan-2-one: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    4-tert-Butylphenol: Contains a phenol group instead of an oxolanone ring, leading to different applications and biological activity.

Uniqueness

4-tert-Butyl-5-hydroxyoxolan-2-one is unique due to the presence of both the tert-butyl group and the hydroxyoxolanone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89359-10-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-tert-butyl-5-hydroxyoxolan-2-one

InChI

InChI=1S/C8H14O3/c1-8(2,3)5-4-6(9)11-7(5)10/h5,7,10H,4H2,1-3H3

InChI Key

ZBJKUIZDGKOXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)OC1O

Origin of Product

United States

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